molecular formula C17H16BrFN2O2S B3607463 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B3607463
M. Wt: 411.3 g/mol
InChI Key: OBCRBOZCCBEZFY-UHFFFAOYSA-N
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Description

“N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indole derivatives show various biologically vital properties and have become an important synthon in the development of new drugs .

Biochemical Analysis

Biochemical Properties

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis (programmed cell death) in certain cancer cell lines by activating specific apoptotic pathways. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, influencing its bioavailability and distribution within the body. The localization and accumulation of the compound can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Properties

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O2S/c1-11-15(16-10-12(18)2-7-17(16)21-11)8-9-20-24(22,23)14-5-3-13(19)4-6-14/h2-7,10,20-21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCRBOZCCBEZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
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N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
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N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
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N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
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N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
Reactant of Route 6
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide

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